molecular formula C26H24BrClFN7O3 B1192627 Danicopan HCl

Danicopan HCl

Katalognummer B1192627
Molekulargewicht: 616.8764
InChI-Schlüssel: QJHQCDWVESCWKP-WKOQGQMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Danicopan, aslo known as ACH-4471 and ACH-0144471, is a highly potent, orally active Factor D inhibitor. Danicopan selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome.

Wissenschaftliche Forschungsanwendungen

Ophthalmology Research

Danicopan HCl, as an oral complement factor D inhibitor, has been extensively researched in ophthalmology, particularly for its potential in treating geographic atrophy, an advanced form of age-related macular degeneration. Studies have demonstrated that Danicopan effectively crosses the blood-retina barrier, achieving high and sustained exposure in ocular tissues. Its melanin-binding properties lead to prolonged retention in pigmented ocular tissues, suggesting its effectiveness in addressing complement alternative pathway dysregulation implicated in the disease pathogenesis (Boyer et al., 2022).

Hematology Research

In hematology, Danicopan has been studied for its role in treating paroxysmal nocturnal hemoglobinuria (PNH), a condition characterized by complement-mediated intravascular hemolysis. Danicopan, as a complement alternative pathway factor D inhibitor, is designed to control intravascular hemolysis and prevent C3-mediated extravascular hemolysis. Clinical trials have shown promising results in reducing hemolysis and improving hemoglobin levels in PNH patients, particularly in those inadequately responding to standard treatments (Risitano et al., 2020; Kulasekararaj et al., 2019).

Nephrology Research

Danicopan has also been explored in nephrology, specifically for its potential in treating C3 glomerulopathy (C3G) and immune complex-mediated membranoproliferative glomerulonephritis (IC-MPGN). These studies have aimed to understand the efficacy of Danicopan in inhibiting the alternative pathway of complement, which is crucial in the pathogenesis of these diseases. However, results have shown limited efficacy due to incomplete and inadequately sustained inhibition of the alternative pathway, indicating the need for further research in this area (Nester et al., 2022).

Infectious Diseases Research

In infectious diseases, Danicopan's role has been evaluated in the context of its potential impact on serum bactericidal activity against Neisseria meningitidis. Studies suggest that selective factor D inhibition by Danicopan presents a reduced risk of meningococcal disease compared to treatment with C3 or C5 inhibitors, which is crucial for patients receiving complement-associated disorder treatments (Zhao et al., 2019).

Eigenschaften

Molekularformel

C26H24BrClFN7O3

Molekulargewicht

616.8764

IUPAC-Name

(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C26H23BrFN7O3.ClH/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23;/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38);1H/t18-,21+;/m1./s1

InChI-Schlüssel

QJHQCDWVESCWKP-WKOQGQMTSA-N

SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Danicopan HCl;  ACH-4471;  ACH4471;  ACH 4471;  ACH-0144471;  ACH 0144471;  ACH0144471;  Danicopan hydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Danicopan HCl
Reactant of Route 2
Reactant of Route 2
Danicopan HCl
Reactant of Route 3
Reactant of Route 3
Danicopan HCl
Reactant of Route 4
Reactant of Route 4
Danicopan HCl
Reactant of Route 5
Reactant of Route 5
Danicopan HCl
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Danicopan HCl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.